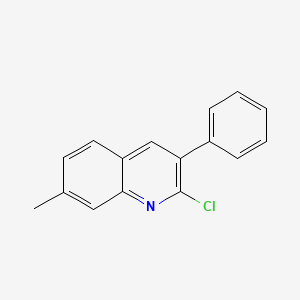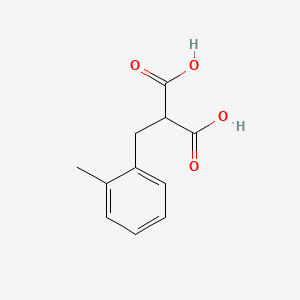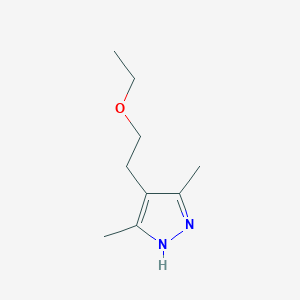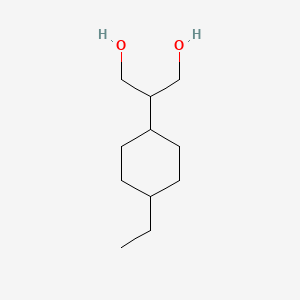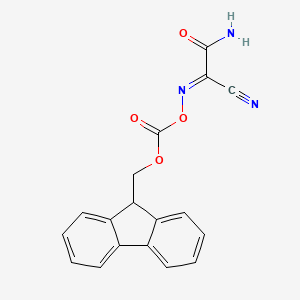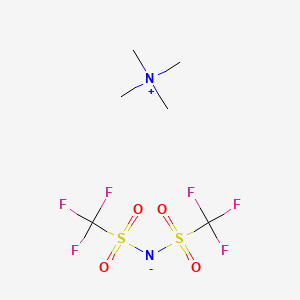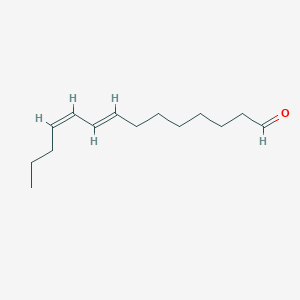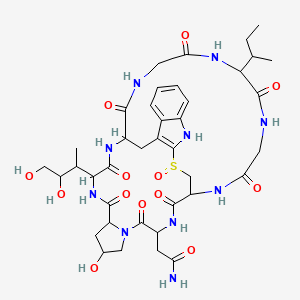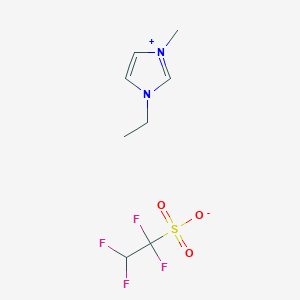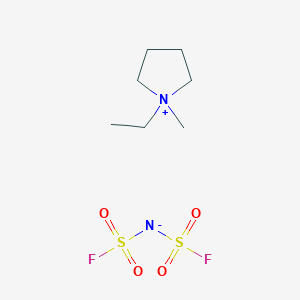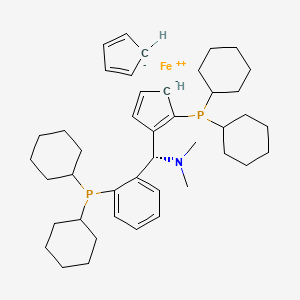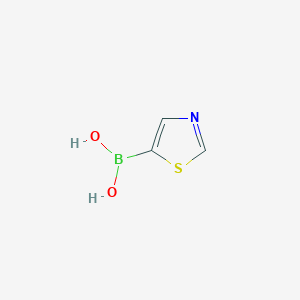
Thiazole-5-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole-5-boronic acid is a boronic acid derivative that features a thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiazole-5-boronic acid can be synthesized through several methods. One common approach involves the lithiation of 2-bromothiazole followed by boronation with triisopropyl borate and subsequent transesterification with pinacol in the presence of acetic acid . Another method includes the reaction of thiocarboxylic acids with α-haloketones in the presence of ammonium acetate under refluxing acetic acid conditions .
Industrial Production Methods: While specific industrial production methods for thiazol-5-ylboronic acid are not extensively documented, the general principles of boronic acid synthesis apply. These typically involve the use of borate esters derived from boric acid through dehydration with alcohols .
Analyse Chemischer Reaktionen
Types of Reactions: Thiazole-5-boronic acid undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for boronic acids but can occur under specific conditions.
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, particularly at the C-2 and C-5 positions of the thiazole ring.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and nucleophiles.
Cross-Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like tetrahydrofuran or dimethylformamide.
Major Products: The major products formed from these reactions include various substituted thiazoles and biaryl compounds, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Thiazole-5-boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of thiazol-5-ylboronic acid primarily involves its role as a Lewis acid, facilitating various chemical reactions. In biological systems, thiazole derivatives can interact with enzymes and receptors, influencing biochemical pathways. For example, thiazole-containing drugs can inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Thiazole: A parent compound with a similar structure but lacking the boronic acid group.
Benzothiazole: Contains a fused benzene ring, offering different reactivity and applications.
Oxazole: Similar to thiazole but with an oxygen atom instead of sulfur.
Uniqueness: Thiazole-5-boronic acid is unique due to the presence of both the thiazole ring and the boronic acid group, which confer distinct reactivity and versatility in synthetic applications. Its ability to participate in cross-coupling reactions makes it particularly valuable in organic synthesis .
Eigenschaften
CAS-Nummer |
942190-81-0 |
|---|---|
Molekularformel |
C3H4BNO2S |
Molekulargewicht |
128.95 g/mol |
IUPAC-Name |
1,3-thiazol-5-ylboronic acid |
InChI |
InChI=1S/C3H4BNO2S/c6-4(7)3-1-5-2-8-3/h1-2,6-7H |
InChI-Schlüssel |
OPMGYPOENUJLEM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=CS1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



